molecular formula C8H9N3S B115554 2-Methylsulfanylbenzimidazol-1-amine CAS No. 151693-49-1

2-Methylsulfanylbenzimidazol-1-amine

Cat. No.: B115554
CAS No.: 151693-49-1
M. Wt: 179.24 g/mol
InChI Key: MXIHQXHPNNCXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfanylbenzimidazol-1-amine is a benzimidazole derivative characterized by a methylsulfanyl (-SMe) group at the 2-position and an amine (-NH₂) group at the 1-position of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

CAS No.

151693-49-1

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-methylsulfanylbenzimidazol-1-amine

InChI

InChI=1S/C8H9N3S/c1-12-8-10-6-4-2-3-5-7(6)11(8)9/h2-5H,9H2,1H3

InChI Key

MXIHQXHPNNCXQB-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2N1N

Canonical SMILES

CSC1=NC2=CC=CC=C2N1N

Synonyms

1H-Benzimidazol-1-amine,2-(methylthio)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences between 2-methylsulfanylbenzimidazol-1-amine and analogous benzimidazole derivatives are outlined below.

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (If Reported)
This compound -SMe (2), -NH₂ (1) ~207.3 (estimated) High lipophilicity, antiviral potential 92% (analogous method)
1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole -SMe (2), -NO₂ (6), -CH₃ (1) 237.3 Anticancer, antileukemic Not specified
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine -NH-(4,6-dimethylpyrimidin-2-yl) (2) 255.3 Herbicidal activity, crystalline stability Single-crystal X-ray verified
6-Methylsulfonyl-1,3-benzothiazol-2-amine -SO₂CH₃ (6), -NH₂ (2) (benzothiazole core) 244.3 Antioxidant, enzyme inhibition Not specified
1-[(1-Methylethyl)sulfonyl]-6-[4-phenyl-2-(3-thienyl)-1H-imidazol-5-yl]-1H-benzimidazol-2-amine -SO₂CH(CH₃)₂ (1), phenyl-thienyl-imidazole (6) 655.1 (as dimethanesulfonate) Kinase inhibition, antitumor activity Not specified

Functional Group Impact on Bioactivity

  • Methylsulfanyl (-SMe) vs. In contrast, sulfonyl groups (e.g., -SO₂CH₃ in ) are electron-withdrawing, increasing metabolic stability but reducing membrane permeability .
  • Amine (-NH₂) Position: The 1-amine group in the target compound enables hydrogen bonding with biological targets, a feature absent in derivatives like 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole, where the 1-position is occupied by a methyl group .

Industrial and Agricultural Use

  • Herbicidal Derivatives: N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine acts as a sulfonylurea herbicide precursor, targeting acetolactate synthase in weeds .
  • Agrochemical Safety: Methylsulfanyl derivatives exhibit lower environmental persistence compared to sulfonyl-containing analogs (e.g., metsulfuron-methyl in ), which require stricter regulatory controls .

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